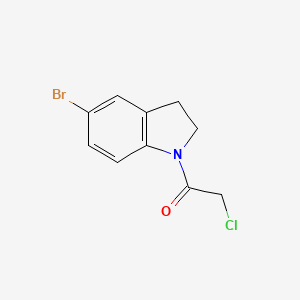![molecular formula C15H17F3N2O3 B7536201 2-(1,3-benzodioxol-5-yl)-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide](/img/structure/B7536201.png)
2-(1,3-benzodioxol-5-yl)-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-yl)-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BDP, and it is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. BDP has been shown to have a wide range of applications in the fields of neuroscience, pharmacology, and biochemistry.
Mécanisme D'action
BDP exerts its effects by inhibiting the enzyme 2-(1,3-benzodioxol-5-yl)-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting 2-(1,3-benzodioxol-5-yl)-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide, BDP increases the levels of endocannabinoids in the brain, which can lead to a wide range of physiological effects, including pain relief, reduced inflammation, and improved mood.
Biochemical and Physiological Effects:
BDP has been shown to have a wide range of biochemical and physiological effects. In animal models, BDP has been shown to reduce pain and inflammation, improve memory and cognitive function, and reduce anxiety-like behavior. BDP has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BDP is its selectivity for 2-(1,3-benzodioxol-5-yl)-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide, which allows for precise modulation of the endocannabinoid system without affecting other physiological processes. BDP is also relatively stable and can be easily synthesized in the laboratory. However, one limitation of BDP is its low solubility in water, which can make it difficult to administer in animal models. Additionally, BDP has a relatively short half-life in vivo, which can limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on BDP. One area of interest is the potential use of BDP in the treatment of neurological disorders such as Alzheimer's disease and anxiety disorders. Additionally, there is growing interest in the role of the endocannabinoid system in the regulation of metabolism and energy balance, and BDP may have potential applications in this area as well. Finally, there is a need for further research to optimize the pharmacokinetics and pharmacodynamics of BDP to improve its effectiveness in vivo.
Méthodes De Synthèse
BDP can be synthesized using a variety of methods, but one of the most common is the reaction of 5-hydroxy-2-methoxybenzoic acid with 2,2,2-trifluoroethylamine and pyrrolidine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then acetylated using acetic anhydride to yield the final compound, BDP.
Applications De Recherche Scientifique
BDP has been extensively studied for its potential applications in scientific research. One of the most significant applications of BDP is in the field of neuroscience, where it has been shown to modulate the endocannabinoid system, which plays a critical role in a wide range of physiological processes, including pain, mood, appetite, and memory. BDP has been shown to improve memory and reduce anxiety-like behavior in animal models, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and anxiety disorders.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O3/c16-15(17,18)8-20-4-3-11(7-20)19-14(21)6-10-1-2-12-13(5-10)23-9-22-12/h1-2,5,11H,3-4,6-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYCKGGUHWWMHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=CC3=C(C=C2)OCO3)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yl)-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7536118.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B7536130.png)
![6-oxo-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]-1H-pyridazine-3-carboxamide](/img/structure/B7536146.png)
![3-(methanesulfonamido)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B7536152.png)

![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-thiophen-3-ylacetamide](/img/structure/B7536163.png)
![4-[2-(Cyclohexylmethyl)pyrrolidine-1-carbonyl]benzamide](/img/structure/B7536171.png)
![1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7536172.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-morpholin-4-yl-4-oxobutanamide](/img/structure/B7536183.png)
![[4-(2,2-Difluoroethyl)piperazin-1-yl]-(3-methylphenyl)methanone](/img/structure/B7536193.png)
![(4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-methoxyanilino)pyridin-3-yl]methanone](/img/structure/B7536216.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide](/img/structure/B7536221.png)
![1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile](/img/structure/B7536229.png)
![(4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-fluoroanilino)pyridin-3-yl]methanone](/img/structure/B7536237.png)